molecular formula C15H12N2O B325516 N-(4-cyanophenyl)-2-methylbenzamide

N-(4-cyanophenyl)-2-methylbenzamide

Cat. No.: B325516
M. Wt: 236.27 g/mol
InChI Key: OEWXOXDMFRGRLJ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl group on the benzoyl moiety and a 4-cyanophenyl substituent on the amide nitrogen. Benzamides are widely explored for their roles in catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric properties. The 4-cyano group is a strong electron-withdrawing group (EWG), which may enhance the polarization of the amide bond and influence reactivity in metal-catalyzed reactions or biological interactions .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-methylbenzamide

InChI

InChI=1S/C15H12N2O/c1-11-4-2-3-5-14(11)15(18)17-13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18)

InChI Key

OEWXOXDMFRGRLJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key Comparisons :

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): Structure: The 2-methylbenzamide group is attached to an anthraquinone moiety. Electronic Effects: The anthraquinone provides a conjugated system with electron-deficient properties, while the 2-methyl group offers steric bulk. Applications: Functions as an N,O-bidentate directing group in metal-catalyzed C-H functionalization, enabling γ-selective activation . Synthesis: Achieved via acid chloride coupling with 1-aminoanthraquinone (94% yield), showcasing efficiency compared to DCC/DMAP methods (24% yield) .

N-(2-Nitrophenyl)-4-bromo-benzamide ():

  • Structure : Features nitro (EWG) and bromo (moderate EWG) substituents.
  • Crystallography : Exists as two molecules per asymmetric unit, highlighting packing differences compared to simpler benzamides .

N-(4-Methylphenyl)-2-hydroxybenzamide (): Structure: Contains a 2-hydroxy (hydrogen-bond donor) and 4-methyl (electron-donating group, EDG) substituents. Applications: Precursor for benzoxazepines; hydrogen bonding via the hydroxyl group influences crystal packing .

N-(4-Cyanophenyl)hydrazinecarbothioamide (): Structure: A thiosemicarbazide derivative with a 4-cyanophenyl group. Synthesis: Prepared from 4-cyanophenyl isothiocyanate and hydrazine, yielding intermediates for antimicrobial thiosemicarbazones .

Electronic Effects Table :

Compound Substituents Electronic Profile Key Functional Groups
N-(4-cyanophenyl)-2-methylbenzamide 2-CH₃, 4-CN Strong EWG (CN), moderate EDG (CH₃) Cyano, amide
N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone, 2-CH₃ Conjugated EWG system Amide, ketone
N-(2-nitrophenyl)-4-bromo-benzamide 2-NO₂, 4-Br Dual EWG Nitro, bromo, amide
N-(4-methylphenyl)-2-hydroxybenzamide 2-OH, 4-CH₃ EDG (CH₃), hydrogen-bond donor (OH) Hydroxyl, amide

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